4-({4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile
Description
Properties
IUPAC Name |
4-[[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c20-14-16-2-4-17(5-3-16)15-24-10-12-25(13-11-24)18-6-7-19(23-22-18)26-9-1-8-21-26/h1-9H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYOAYIKOJEYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met, also known as the mesenchymal epithelial transition factor, is a receptor tyrosine kinase (RTK) family member. It plays a crucial role in normal development and is known to be overexpressed and mutated in a variety of human cancer types.
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its enzymatic activity. This inhibition disrupts the signaling pathways that are mediated by c-Met, leading to changes in cellular processes such as proliferation, scattering, invasion, and metastasis.
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream signaling pathways, including the MAPK, PIP3K, and STAT pathways. These pathways are involved in various cellular processes, including invasive growth, migration, proliferation, and survival. Dysregulation of c-Met kinase and these pathways is observed in many cancers.
Result of Action
The result of the compound’s action is the inhibition of c-Met kinase activity, leading to disruption of the associated signaling pathways. This can result in decreased tumorigenic invasive growth, migration, proliferation, survival, and metastasis. Therefore, the compound has potential therapeutic effects in the treatment of various tumors.
Biological Activity
The compound 4-({4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile , with CAS Number 2770595-88-3, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound consists of a central benzonitrile structure with a piperazine moiety linked to a pyridazine ring, which is further substituted with a pyrazole group. This unique arrangement suggests multiple points of interaction with biological targets, making it a candidate for various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N6 |
| Molecular Weight | 372.5 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Compounds containing piperazine rings have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative disorders .
- Receptor Modulation : The presence of the pyrazole and pyridazine moieties may allow the compound to act as a modulator of various receptors involved in inflammation and cancer pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds featuring pyrazole and pyridazine structures. For instance, derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and autophagy . The compound's structural analogs have shown IC50 values lower than standard chemotherapeutics like doxorubicin, indicating promising therapeutic efficacy.
Antimicrobial Properties
Research into similar compounds indicates that they possess antimicrobial properties, potentially due to the inhibition of bacterial enzymes. This could be relevant for developing new antibiotics or agricultural chemicals .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of structurally related compounds on various cancer cell lines. The results indicated that modifications in the piperazine and pyrazole groups significantly influenced the compounds' efficacy against tumor cells .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of similar piperazine derivatives, showing reduced markers of inflammation and improved recovery in models of induced arthritis .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-({4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile exhibit pro-apoptotic effects. These compounds have been studied for their ability to induce apoptosis in cancer cells, particularly in small cell lung cancer and liver neoplasms. The mechanism often involves the inhibition of specific pathways that promote cell survival, making them potential candidates for anticancer therapies .
Antimicrobial Properties
Studies have shown that derivatives of this compound may possess antimicrobial properties. The interaction of the piperazine and pyrazole groups with bacterial enzymes can disrupt critical biological processes, leading to the death of pathogenic bacteria. This application is particularly relevant in the context of rising antibiotic resistance .
Neurological Disorders
The structural components of this compound suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects, potentially offering new avenues for treating conditions such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems via piperazine derivatives can enhance cognitive functions or provide neuroprotection .
Case Studies
Comparison with Similar Compounds
Structural Analogs
Piperazine-Linked Derivatives
- 4-({4-[5-({1-[(6-Ethoxypyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile Ditosylate (16c) Molecular Formula: C₃₅H₄₀N₆O₅S₂ Key Features: Replaces pyridazine with a pyridine-carbonyl group and introduces ethoxypyridinyl-piperidine substituents.
4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile Ditosylate (21b)
Pyrazole- and Azide-Containing Derivatives
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile
4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile
Tetrazole and Imidazopyridazine Derivatives
4-((5-(Pyridin-3-yl)-2H-tetrazol-2-yl)methyl)benzonitrile
- 4-(6-{[(1S)-1-(Hydroxymethyl)-2-methylpropyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzonitrile (K51) Molecular Formula: C₁₈H₁₉N₅O Key Features: Imidazopyridazine core with hydroxymethyl side chain.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Notable Features |
|---|---|---|---|
| Target Compound | 354.39 | Benzonitrile, pyridazine, piperazine | Balanced lipophilicity and polarity |
| 4-({4-[5-({1-[(6-Ethoxypyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile Ditosylate (16c) | 720.93 | Tosylate, ethoxypyridine | High molecular weight, charged groups |
| 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile | 224.22 | Azide, pyrazole | Low molecular weight, reactive azide |
| 4-((5-(Pyridin-3-yl)-2H-tetrazol-2-yl)methyl)benzonitrile | 262.28 | Tetrazole, pyridine | Bioisostere for carboxylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
